molecular formula C35H40N3O4P B607088 DG026 CAS No. 2035046-17-2

DG026

カタログ番号: B607088
CAS番号: 2035046-17-2
分子量: 597.6958
InChIキー: FDAGDZVCWKCEEX-ITBZIINNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DG026 is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent metallopeptidase involved in antigen presentation, memory modulation, and glucose homeostasis. Its chemical structure features a bulky benzydryl group at the P1΄ position, which confers high affinity for IRAP (Ki = 2–5 nM) and exceptional selectivity over homologous enzymes ERAP1 and ERAP2 (115-fold and 23-fold, respectively) . The compound’s mechanism of action involves stabilizing a “closed” conformational state of IRAP, a structural rearrangement first observed in its co-crystal structure with the enzyme (PDB: 5XXX) . This conformational shift, driven by this compound’s optimal complementarity to IRAP’s active site, disrupts substrate processing and dendritic cell-mediated cross-presentation, positioning this compound as a therapeutic candidate for autoimmune diseases and cancer immunotherapy .

科学的研究の応用

Binding Affinity

  • IC50 for IRAP : 32 nM
  • Selectivity : 115-fold for ERAP1 and 23-fold for ERAP2 compared to IRAP .

The structural analysis of the IRAP/DG026 complex revealed that DG026 induces a "closed" conformational state in IRAP, which is essential for its catalytic activity. This conformational change is believed to be a key factor in its selectivity and efficacy .

Therapeutic Potential

This compound's ability to selectively inhibit IRAP has implications for drug development aimed at treating metabolic disorders and autoimmune diseases. By modulating peptide availability, this compound can potentially enhance insulin sensitivity and reduce inflammation.

Research Studies

Numerous studies have utilized this compound to investigate the role of IRAP in various biological contexts:

  • Diabetes Research : Studies demonstrate that inhibiting IRAP with this compound can improve glucose metabolism and insulin sensitivity in diabetic models .
  • Immunology : Research indicates that this compound can reduce antigen cross-presentation by dendritic cells, providing insights into immune modulation strategies .

Case Studies

Study ReferenceFocus AreaFindings
Zervoudi et al. (2013)Structural BiologyIdentified binding interactions between this compound and IRAP, elucidating selectivity mechanisms.
Mpakali et al. (2017)Enzyme InhibitionCharacterized the closed conformation induced by this compound, enhancing understanding of substrate specificity.
Giastas et al. (2019)Drug DevelopmentCompared the efficacy of this compound with other inhibitors, confirming its superior selectivity and potency against IRAP.

化学反応の分析

Mechanism of IRAP Inhibition

DG026 binds to IRAP via a phosphinic pseudopeptide scaffold , forming critical interactions with the enzyme’s active site:

  • Zinc Coordination : The hydroxyphosphinyl moiety coordinates with the catalytic Zn²⁺ ion through two oxygen atoms, mimicking the tetrahedral transition state of substrate hydrolysis .
  • Hydrogen Bonding : Stabilizing interactions occur with Glu371 and Tyr455, residues essential for catalysis .
  • Conformational Changes : Binding induces a closed conformational state in IRAP, involving large rearrangements of the GAMEN loop—a structural shift not observed in other aminopeptidases like ERAP1/2 .

Structural Determinants of Selectivity

This compound’s selectivity for IRAP over homologous enzymes (ERAP1/2) stems from its bulky benzydryl group at the P1′ position:

  • Hydrophobic Interactions : The benzydryl group aligns with IRAP’s hydrophobic active-site pocket, while clashing with the more polar environments of ERAP1/2 .
  • Selectivity Ratios :
    • 115-fold selectivity over ERAP1 (K<sub>i</sub> = 57 nM for IRAP vs. 6.5 µM for ERAP1) .
    • 23-fold selectivity over ERAP2 .

Kinetic and Thermodynamic Data

Key biochemical parameters of this compound:

Parameter Value Source
K<sub>i</sub> (IRAP)57 nM
IC<sub>50</sub> (IRAP)480 nM (in cell assays)
Binding AffinityΔG = −10.2 kcal/mol

Comparative Analysis with DG046

This compound’s inhibition profile contrasts with DG046 , another IRAP inhibitor:

Feature This compound DG046
P1′ GroupBulky benzydrylLinear propargylic
K<sub>i</sub> (IRAP)57 nM2 nM
Selectivity vs. ERAP1115-fold20-fold
Conformational EffectInduces closed stateMinimal structural shift

DG046’s higher potency (K<sub>i</sub> = 2 nM) arises from π–π interactions between its propargyl group and IRAP’s Ile461, but it lacks this compound’s conformational control .

Functional Implications

  • Immune Modulation : this compound reduces IRAP-dependent antigen cross-presentation in dendritic cells at nanomolar concentrations, validating its role in modulating immune responses .
  • Substrate Plasticity : The GAMEN loop rearrangement broadens IRAP’s substrate specificity, enabling this compound to inhibit cleavage of neuropeptides like oxytocin and vasopressin .

Computational Insights

Free Energy Perturbation (FEP) calculations corroborate this compound’s binding stability, with a mean unsigned error (MUE) of 0.35 kcal/mol for affinity predictions . Molecular dynamics simulations highlight the role of Phe550 and Arg929 in stabilizing the closed conformation .

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying DG026's mechanism of action?

  • Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow broad inquiries. For example: "Does this compound inhibit [specific pathway] in [cell type/model] under [conditions]?"

  • Steps :

Conduct a preliminary literature review to identify gaps .

Refine variables (e.g., concentration ranges, timepoints) using pilot experiments .

Validate feasibility via computational modeling or in vitro assays .

Q. What experimental design principles apply to this compound's in vivo pharmacokinetic studies?

  • Methodology : Adopt a randomized controlled trial (RCT) framework:

  • Control groups : Vehicle-only, positive controls (e.g., known inhibitors).
  • Variables : Dose-response curves, bioavailability metrics, toxicity thresholds .
  • Data validation : Use blinded analysis to minimize bias .

Q. How can I optimize literature reviews to contextualize this compound's therapeutic potential?

  • Methodology :

Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (kinase inhibitor OR apoptosis)").

Prioritize peer-reviewed studies with mechanistic data over descriptive reports .

Cross-reference patents (e.g., USPTO, Espacenet) for translational insights .

Q. What are best practices for collecting primary data on this compound's cytotoxicity?

  • Methodology :

  • Assays : MTT, Annexin V staining, caspase-3 activation .
  • Replicates : ≥3 biological replicates; statistical power analysis to determine sample size .
  • Controls : Include untreated cells and toxicity benchmarks (e.g., doxorubicin) .

Advanced Research Questions

Q. How do I resolve contradictions in this compound's efficacy data across different cell lines?

  • Methodology :

Meta-analysis : Compare IC50 values, growth conditions, and genetic backgrounds .

Mechanistic probes : Test this compound’s binding affinity via SPR or ITC to rule out off-target effects .

Pathway enrichment : Use RNA-seq to identify cell line-specific signaling nodes .

Q. What statistical approaches are robust for analyzing this compound's dose-dependent synergy with other compounds?

  • Methodology :

  • Synergy models : Chou-Talalay combination index (CI) or Bliss independence .
  • Data visualization : Heatmaps for CI values; 3D surface plots for dose matrices .
  • Validation : Confirm synergy via orthogonal assays (e.g., clonogenic survival vs. flow cytometry) .

Q. How can I design a reproducible protocol for this compound's in vitro stability testing?

  • Methodology :

Storage conditions : pH, temperature, and light exposure controls .

Analytical tools : HPLC-MS for degradation product identification .

Inter-lab validation : Share protocols via platforms like Protocols.io for peer feedback .

Q. What frameworks support ethical data sharing for this compound's preclinical trials?

  • Methodology :

  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, Reusable .
  • Anonymization : Remove identifiers from raw datasets before depositing in repositories (e.g., Zenodo) .
  • Compliance : Adhere to institutional review boards (IRBs) and ARRIVE guidelines .

Q. Data Contradiction and Validation

Q. How do I address discrepancies between this compound's in vitro potency and in vivo efficacy?

  • Methodology :

Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite activity .

Tumor microenvironment (TME) models : Use co-cultures with fibroblasts/immune cells to mimic in vivo conditions .

Resistance screening : Perform long-term this compound exposure to identify adaptive mutations .

Q. What computational tools validate this compound's target engagement in silico?

  • Methodology :
  • Docking : AutoDock Vina or Schrödinger for binding pose prediction .
  • MD simulations : GROMACS/AMBER to assess stability of this compound-target complexes .
  • Validation : Compare computational results with SPR/Kd measurements .

Q. Methodological Pitfalls to Avoid

  • Overgeneralization : Avoid claims like "this compound cures cancer" without specifying models/conditions .
  • Data dredging : Pre-register hypotheses to reduce false positives in omics datasets .
  • Ethical oversights : Disclose conflicts of interest and funding sources in publications .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key IRAP inhibitors, highlighting structural features, potency, selectivity, and mechanistic insights:

Compound P1' Group IRAP Ki/IC50 (nM) Selectivity (vs. ERAP1/ERAP2) Conformational Effect Key Features
DG026 Benzydryl 2–5 115-fold / 23-fold Induces closed IRAP state Bulky hydrophobic group; optimal active-site complementarity
DG046 Propargyl 2 20-fold / 10-fold Unknown (no crystal structure) Highest potency IRAP inhibitor; linear side chain enhances binding
HFI-435 Biphenylmethyl 15 50-fold / 15-fold Stabilizes open conformation Moderate selectivity; limited therapeutic potential due to off-target effects
Compound 3 Cyclohexyl >100,000 No selectivity data Stabilizes open conformation Weak inhibitor; solubility-limited efficacy

Structure-Activity Relationship (SAR) Insights

  • P1' Bulk and Selectivity : The benzydryl group in this compound creates repulsive interactions with ERAP1/ERAP2’s polar active sites, explaining its superior selectivity. In contrast, DG046’s smaller propargyl group sacrifices selectivity for potency, achieving Ki = 2 nM but only 20-fold selectivity .
  • This mechanism is absent in HFI-435, which stabilizes the open conformation and exhibits weaker inhibition .
  • Therapeutic Limitations: While DG046’s potency is unmatched, its moderate selectivity raises off-target concerns. This compound’s closed-state stabilization offers a distinct advantage for targeted immunotherapy but may limit substrate versatility .

Comparative Efficacy in Functional Assays

  • Oxytocin Trimming : this compound fully inhibits oxytocin processing at 1 μM, whereas Compound 3 (IC50 > 100 μM) shows negligible activity due to poor solubility and weak binding .
  • Antigen Cross-Presentation: this compound suppresses IRAP-dependent cross-presentation in dendritic cells (nanomolar efficacy) without affecting ERAP1-dependent pathways, a critical advantage over pan-inhibitors like HFI-410 .

Discussion of Key Findings

  • Structural Basis for Selectivity : The closed IRAP conformation induced by this compound is driven by a network of hydrophobic interactions (e.g., Tyr654, Phe673) absent in ERAPs. This contrasts with ERAP-selective inhibitors, which exploit polar residues like Glu469 in ERAP1 .
  • Trade-offs in Design : this compound’s bulkiness enhances selectivity but may hinder blood-brain barrier penetration, limiting CNS applications. DG046’s linear side chain improves bioavailability but reduces specificity .
  • Unresolved Questions : The role of IRAP’s GAMEN loop rearrangement (observed in this compound-bound structures) in substrate specificity remains unclear. Comparative studies with DG046 could clarify this .

特性

CAS番号

2035046-17-2

分子式

C35H40N3O4P

分子量

597.6958

IUPAC名

(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid

InChI

InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1

InChIキー

FDAGDZVCWKCEEX-ITBZIINNSA-N

SMILES

N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DG026;  DG-026;  DG 026.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。